2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile
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Overview
Description
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile typically involves the reaction of 2,4-dichloro-6-methylpyrimidine with methanol in the presence of a base. The reaction conditions often include heating and the use of a solvent such as dioxane . Another method involves the use of microwave-assisted synthesis, which can enhance the reaction rate and yield .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 2 can be replaced by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction:
Major Products:
Nucleophilic Substitution: The major products are substituted pyrimidines, where the chlorine atom is replaced by the nucleophile.
Scientific Research Applications
2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-Chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator, interacting with specific molecular targets and pathways . Detailed studies on its mechanism of action are limited, and further research is needed to elucidate its effects fully.
Comparison with Similar Compounds
2-Chloro-4-methoxypyrimidine: This compound is similar in structure but lacks the methyl and carbonitrile groups.
2,4-Dichloro-6-methylpyrimidine: This compound has two chlorine atoms and lacks the methoxy and carbonitrile groups.
Properties
Molecular Formula |
C7H6ClN3O |
---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-chloro-4-methoxy-6-methylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H6ClN3O/c1-4-5(3-9)6(12-2)11-7(8)10-4/h1-2H3 |
InChI Key |
MDTMAIKGMTZTRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)OC)C#N |
Origin of Product |
United States |
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